D-ALANINE (2,3-13C2)
Description
Properties
Molecular Weight |
91.08 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
D Alanine 2,3 13c2 Applications in Quantitative Metabolic Flux Analysis Mfa
Theoretical Frameworks of ¹³C-Isotopomer Tracing with D-ALANINE (2,3-13C2)
The utility of D-ALANINE (2,3-13C2) in MFA is grounded in the principles of isotopic enrichment and the predictable ways in which labeled molecules are fragmented and reassembled within metabolic networks.
Principles of Isotopic Enrichment and Distribution within Metabolic Networks
The core principle of ¹³C-MFA involves introducing a substrate, such as D-ALANINE (2,3-13C2), with a higher-than-natural abundance of the ¹³C isotope into a biological system. As this labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. The extent of this incorporation, known as isotopic enrichment, and the specific positions of the ¹³C atoms within the metabolite molecules (isotopomer distribution) provide a wealth of information about the activity of different metabolic pathways. sci-hub.se
The distribution of these heavy isotopes is not random; it is dictated by the specific biochemical reactions that each molecule undergoes. By analyzing the resulting isotopomer patterns in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of that metabolite. sci-hub.seshimadzu.com This approach allows for the quantification of intracellular metabolic fluxes, offering a dynamic view of cellular metabolism that is not attainable through traditional biochemical assays alone. researchgate.net
Deconvolution of Carbon Flow via ¹³C-Labeling Patterns
The specific labeling pattern of D-ALANINE (2,3-13C2), with ¹³C at the second and third carbon positions, provides a distinct signature that can be traced through central carbon metabolism. When D-alanine is converted to pyruvate (B1213749), the ¹³C label is conserved, resulting in [2,3-¹³C2]pyruvate. This labeled pyruvate can then enter various metabolic pathways, and the resulting distribution of the ¹³C label in downstream metabolites allows for the deconvolution of carbon flow. rki.de
For instance, the entry of [2,3-¹³C2]pyruvate into the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase will produce [1,2-¹³C2]acetyl-CoA. Subsequent turns of the TCA cycle will lead to specific labeling patterns in cycle intermediates like citrate, α-ketoglutarate, and malate. By analyzing these patterns, it is possible to quantify the flux through the TCA cycle and related pathways. This deconvolution process often involves sophisticated computational modeling to fit the experimentally measured isotopomer distributions to a metabolic network model, thereby estimating the flux through each reaction. sci-hub.se
Elucidation of Central Carbon Metabolic Pathways via D-ALANINE (2,3-13C2) Tracing
The unique labeling pattern of D-ALANINE (2,3-13C2) makes it a valuable tool for investigating the intricate network of central carbon metabolism, including the TCA cycle, glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and gluconeogenesis.
Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis
The TCA cycle is a central hub of cellular metabolism, and its intermediates are constantly being depleted for biosynthetic processes (cataplerosis) and replenished from other pathways (anaplerosis). wikipedia.org D-ALANINE (2,3-13C2) can be used to probe these anaplerotic and cataplerotic fluxes. For example, the conversion of D-alanine to pyruvate and its subsequent carboxylation to oxaloacetate represents a key anaplerotic reaction. wikipedia.org By tracing the ¹³C label from D-ALANINE (2,3-13C2) into TCA cycle intermediates, the rate of this anaplerotic flux can be quantified.
In a study on Francisella tularensis, [2,3-¹³C2]alanine was used to trace carbon flow into the TCA cycle. The data showed that the labeled alanine (B10760859) was converted to M+2 pyruvate, which then entered the TCA cycle, leading to labeled downstream products. rki.de This allowed the researchers to assess the contribution of alanine to the replenishment of TCA cycle intermediates.
Interplay with Glycolysis and Pentose Phosphate Pathway
While D-alanine itself does not directly enter glycolysis or the pentose phosphate pathway (PPP), its conversion to pyruvate provides a labeled entry point into the lower part of glycolysis. The resulting [2,3-¹³C2]pyruvate can be used to trace fluxes through pathways that intersect with pyruvate metabolism. For instance, in some organisms, pyruvate can be recycled back to phosphoenolpyruvate (B93156) and enter gluconeogenesis, or it can be used in other biosynthetic reactions that connect to glycolytic intermediates.
Studies using other ¹³C-labeled substrates, such as [2,3-¹³C2]glucose, have demonstrated how isotopomer analysis can distinguish between glycolysis and the PPP. nih.govresearchgate.net Glycolysis of [2,3-¹³C2]glucose produces [1,2-¹³C2]lactate, while the PPP leads to [2,3-¹³C2]lactate. nih.gov Although D-ALANINE (2,3-13C2) does not provide this direct distinction for the upper part of glycolysis and the PPP, the labeled pyruvate it generates can be used to understand the fate of carbon at the pyruvate node, a critical branch point between glycolysis, the TCA cycle, and fermentation pathways.
Gluconeogenic Flux Assessment
D-ALANINE (2,3-13C2) is a direct and effective tracer for measuring gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. Alanine is a major gluconeogenic substrate, and by infusing D-ALANINE (2,3-13C2) and measuring the incorporation of ¹³C into blood glucose, the rate of gluconeogenesis from alanine can be directly quantified. nih.gov
A study in human neonates utilized the constant infusion of [2,3-¹³C2]alanine to measure the functional integrity of the gluconeogenic pathway. nih.gov The appearance of ¹³C2 enrichment in blood glucose confirmed that the pathway was active. nih.gov By measuring the steady-state enrichment of both blood glucose and alanine, the researchers were able to calculate the percentage of blood glucose derived from alanine, providing a quantitative measure of gluconeogenic flux from this specific precursor. nih.gov
Interactive Data Table: Gluconeogenic Flux from Alanine in Human Neonates
The following table summarizes key findings from a study that used [2,3-¹³C2]alanine to measure gluconeogenesis in appropriate-for-gestational-age (AGA) and small-for-gestational-age (SGA) infants. nih.gov
| Group | Alanine Flux (μmol·kg⁻¹·min⁻¹) | Percentage of Blood Glucose from Alanine at 8h |
| AGA | 16.6 ± 1.3 | 9.3 ± 2.3% |
| SGA | 15.3 ± 0.7 | 12.9 ± 2.4% |
Data presented as mean ± standard error.
Computational Modeling for Flux Determination from D-ALANINE (2,3-13C2) Data
The quantitative analysis of cellular metabolism through Metabolic Flux Analysis (MFA) is a powerful technique to unravel the intricate network of biochemical reactions within a cell. When using isotopically labeled substrates like D-ALANINE (2,3-13C2), the resulting distribution of the heavy isotope in various metabolites provides a wealth of information. However, this raw data from analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is not directly interpretable in terms of metabolic fluxes. biorxiv.orgsci-hub.sefrontiersin.org Instead, it requires sophisticated computational modeling to translate the isotopic labeling patterns into quantitative flux values. biorxiv.orgmdpi.com
At the core of this process lies the development of a stoichiometric model of cellular metabolism. This model is a mathematical representation of the biochemical reaction network, detailing the relationships between substrates, products, and the enzymes that catalyze their conversion. sci-hub.semdpi.com For MFA, this model is augmented with information about the atom-by-atom transitions for each reaction, which is crucial for tracking the fate of the 13C label from D-ALANINE (2,3-13C2) as it is incorporated into other molecules. biorxiv.org
The process of flux determination involves several key steps:
Isotopomer Balance Modeling: The labeling information from the analytical instruments is typically in the form of mass isotopomer distributions (MIDs). biorxiv.org These distributions represent the fractions of a metabolite pool that contain zero, one, two, or more 13C atoms. Computational frameworks, such as the Elementary Metabolite Units (EMU) framework, are employed to create a system of equations that describe the relationships between the unknown metabolic fluxes and the measured MIDs. researchgate.netnih.gov These models account for the complex rearrangements of carbon atoms that occur during metabolic reactions. biorxiv.org
Parameter Estimation: The unknown metabolic fluxes are the parameters that need to be estimated. This is achieved by using iterative algorithms that adjust the flux values to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the computational model. biorxiv.org This is typically formulated as a least-squares minimization problem, where the objective is to find the set of fluxes that provides the best fit to the experimental data. researchgate.net
Software and Algorithms: Several software packages and algorithms have been developed to facilitate these complex calculations. Tools like INCA (Isotopomer Network Compartmental Analysis) and OpenFLUX are widely used. biorxiv.orgresearchgate.net These software solutions often incorporate advanced numerical methods, such as gradient-based search algorithms or Monte Carlo methods, to efficiently find the optimal flux distribution. researchgate.net They can also perform sensitivity analyses to assess how the precision of the estimated fluxes is affected by the measurement errors in the data. researchgate.net
Data Integration: The accuracy of the flux determination can be significantly improved by integrating data from multiple sources. For instance, combining data from experiments using different isotopic tracers, a technique known as COMPLETE-MFA, can provide complementary information and enhance the precision of the estimated fluxes. frontiersin.orgresearchgate.net Additionally, incorporating other experimental measurements, such as substrate uptake and product secretion rates, can further constrain the model and improve the reliability of the flux map. d-nb.info
Detailed Research Findings
Research utilizing labeled D-alanine has provided significant insights into cellular metabolism, particularly in microorganisms. For example, a study on Mycobacterium smegmatis used [13C2]-D-alanine to investigate the metabolic response of an alanine racemase (alr) mutant. unl.edu NMR metabolomics revealed that in the absence of supplemental D-alanine, the mutant shunted carbon from the labeled D-alanine into other essential metabolites. unl.edu When D-alanine was provided, it was directed towards peptidoglycan biosynthesis. unl.edu This study demonstrated the utility of labeled D-alanine in tracing metabolic rerouting in response to genetic mutations and nutrient availability. unl.edu
The table below summarizes the key metabolites identified and their changes in the M. smegmatis alr mutant study when supplemented with [13C2]-D-alanine.
| Metabolite | Observation in alr Mutant (TAM23) | Implication |
| GABA (gamma-Aminobutyric acid) | Decrease in GABA derived from [13C2]-D-alanine | D-alanine is redirected to other critical metabolic pathways. |
| Glutamate (B1630785) | Decrease in glutamate derived from [13C2]-D-alanine | Indicates a metabolic shift to conserve D-alanine for essential functions. |
Table 1: Metabolic changes in M. smegmatis alr mutant supplemented with [13C2]-D-alanine. Data sourced from a study on Mycobacterium smegmatis. unl.edu
Another area where computational modeling with labeled alanine is crucial is in understanding the central carbon metabolism. While not specifically using D-ALANINE (2,3-13C2), studies using other labeled forms of alanine, which is readily synthesized from pyruvate, have been instrumental. For instance, the analysis of 13C multiplets of alanine can determine the relative activity of the Pentose Phosphate Pathway (PPP) versus glycolysis. stanford.edu
The following table illustrates the kind of isotopomer data that is used in these computational models. The data shows the relative intensities of 13C multiplet components of alanine extracted from two different cell lines grown on [U-13C]glucose.
| Carbon Position | Isotopomer Populations | Multiplet Components | MCF-10A (Normal Cell Line) | MDA-MB-435 (Cancer Cell Line) |
| Alanine-C2 | 2-13C | s | 0.27 | 0.16 |
| 2,3-13C2 | d | 0.01 | 0.11 | |
| 1,2-13C2 | d* | 0.01 | 0.01 | |
| 1,2,3-13C3 | q | 0.71 | 0.72 | |
| Alanine-C3 | 3-13C | s | 0.28 | 0.17 |
| 2,3-13C2 | d | 0.72 | 0.83 |
Table 2: Relative intensities of 13C multiplet components of alanine. s, singlet; d, doublet; d, doublet split by a large coupling constant; q, quartet. Data adapted from a comparative metabolomics study of breast cancer cells. stanford.edu*
This data, when fed into a computational model, allows for the determination of fluxes through pathways like glycolysis and the PPP. stanford.edu The differences in the isotopomer populations between the two cell lines reflect underlying differences in their metabolic activities.
Investigations into D Alanine Metabolic Pathways and Associated Enzymology
Alanine (B10760859) Racemases (Alr and DadX) Studies with D-ALANINE (2,3-13C2) as a Substrate
Alanine racemases are enzymes that catalyze the interconversion of L-alanine and D-alanine. uniprot.org This function is central to providing the necessary D-alanine for peptidoglycan synthesis, a vital process for bacterial survival. wikipedia.org Bacteria can possess one or more genes for alanine racemase, with alr and dadX being two common examples. frontiersin.orgnih.gov The use of D-ALANINE (2,3-13C2) in metabolic studies has been instrumental in understanding the nuances of these enzymes.
The catalytic mechanism of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent alanine racemases involves several steps. researchgate.net Initially, the PLP cofactor is bound to the enzyme. An incoming L-alanine molecule displaces a lysine (B10760008) residue to form an external aldimine. researchgate.net The abstraction of the α-proton leads to a quinonoid intermediate, and the subsequent addition of a proton on the opposite side results in a D-alanine external aldimine, which is then released. researchgate.net
Nuclear Magnetic Resonance (NMR) metabolomics studies utilizing 13C2-D-alanine have provided insights into this conversion. In wild-type Mycobacterium smegmatis, supplemented 13C2-D-alanine is readily converted to L-alanine, which then enters central carbon metabolism, leading to the labeling of various metabolites such as glucose, fructose-6-phosphate, pyruvate (B1213749), glutamate (B1630785), GABA, succinate, aspartate, and citrulline. unl.edu This demonstrates the reversible nature of the alanine racemase reaction in vivo. The inactivation of the alr gene in M. smegmatis (TAM23 mutant) leads to a significant reduction in the conversion of supplemented 13C2-D-alanine into other metabolic pathways, confirming the primary role of Alr in this stereospecific conversion. unl.edu
The essentiality and regulation of alanine racemase activity vary across different bacterial species. In Lactobacillus plantarum, the alr gene is essential for growth, as its knockout abolishes all measurable alanine racemase activity and makes the mutant strictly dependent on D-alanine. nih.gov Similarly, in Brucella suis, the deletion of the alr gene leads to alterations in amino acid metabolism and affects the properties of the cell wall. mdpi.com
Metabolomic studies with D-ALANINE (2,3-13C2) have been pivotal in understanding the regulation and metabolic consequences of alanine racemase deficiency. In an alr insertion mutant of M. smegmatis (TAM23), the supplementation with 13C2-D-alanine revealed a metabolic switch. nih.gov In the absence of Alr activity, the supplemented D-alanine is primarily channeled towards peptidoglycan biosynthesis, as evidenced by the increased synthesis of D-alanyl-D-alanine. unl.edu Conversely, in the wild-type strain, the active Alr allows the conversion of D-alanine to L-alanine, which is then utilized as a carbon source. unl.edu
Interestingly, some bacteria have evolved alternative pathways to compensate for the lack of canonical alanine racemase activity. In Escherichia coli strains deficient in both alr and dadX, prototrophic revertants have been observed. nih.gov These revertants exhibit an upregulation of genes involved in methionine synthesis, and it has been shown that cystathionine (B15957) beta-lyase (MetC) possesses a significant alanine racemase coactivity, providing an alternative route for D-alanine synthesis. nih.gov Such alternative pathways can be further investigated and quantified using isotopic tracers like D-ALANINE (2,3-13C2).
Table 1: Metabolic Fate of 13C2-D-alanine in M. smegmatis Wild-Type vs. alr Mutant
| Metabolite | Observation in Wild-Type (mc2155) with 13C2-D-alanine | Observation in alr Mutant (TAM23) with 13C2-D-alanine | Reference |
|---|---|---|---|
| L-alanine | Increased levels due to conversion from D-alanine | Drastic decline in conversion from D-alanine | unl.edu |
| D-alanyl-D-alanine | Synthesized | Increased biosynthesis compared to wild-type | unl.edu |
| Glutamate | Labeled | Drastic decline in labeling | unl.edu |
| Pyruvate | Labeled | Drastic decline in labeling | unl.edu |
| Central Carbon Metabolism Intermediates | Labeled (e.g., glucose, fructose-6-phosphate) | Significantly less labeling | unl.edu |
Stereospecific Conversion Mechanisms of L-Alanine to D-Alanine
D-Alanine-D-Alanine Ligase (Ddl) Enzymatic Research
D-alanine-D-alanine ligase (Ddl) is a crucial enzyme in the cytoplasmic stage of peptidoglycan biosynthesis. nih.govplos.org It catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide, which is an essential precursor for the cell wall peptidoglycan. plos.orgnih.gov The antibiotic D-cycloserine, a structural analog of D-alanine, is known to inhibit both alanine racemase and Ddl. nih.gov Studies using D-ALANINE (2,3-13C2) have been critical in identifying Ddl as the primary lethal target of this antibiotic.
The catalytic mechanism of Ddl is a two-step, ATP-dependent process. nih.gov In the first half-reaction, one molecule of D-alanine reacts with ATP to form a D-alanyl-phosphate intermediate. nih.gov In the second half-reaction, this intermediate is attacked by a second molecule of D-alanine, forming a tetrahedral intermediate that then collapses to produce D-alanyl-D-alanine and inorganic phosphate (B84403). nih.gov This process is accompanied by significant conformational changes in the enzyme, involving three loop regions that close upon substrate binding to create a protected active site environment. nih.gov
Metabolomics studies using 13C2-D-alanine have provided in vivo evidence for the mechanism of Ddl inhibition. In M. smegmatis treated with D-cycloserine, the addition of 13C2-D-alanine led to a dose-dependent decrease in the formation of 13C-labeled D-alanyl-D-alanine, directly demonstrating the inhibition of Ddl activity in live cells. nih.gov This confirmed that the halt in D-alanyl-D-alanine production is the primary bactericidal effect of the drug. nih.gov
The activity of Ddl is significantly enhanced by the presence of monovalent cations, particularly potassium (K+). nih.govnih.gov Ddl from Thermus thermophilus is a type II monovalent cation-activated enzyme, meaning it retains some activity in the absence of these cations, but its efficiency increases dramatically in their presence. nih.govrcsb.org The binding of the activating cation occurs at a site adjacent to the active site and is proposed to activate the enzyme by altering the charge distribution of the active site rather than by inducing a major conformational change. nih.govrcsb.org The binding affinity for D-alanine at the first substrate site is higher than at the second. nih.gov Kinetic studies have shown that the presence of K+ can decrease the Km for D-alanine, indicating an increase in substrate binding affinity. nih.gov
Table 2: Key Features of D-Alanine-D-Alanine Ligase (Ddl)
| Feature | Description | Reference |
|---|---|---|
| Enzymatic Reaction | 2 D-alanine + ATP → D-alanyl-D-alanine + ADP + Pi | plos.orgnih.gov |
| Catalytic Mechanism | Two-step reaction involving a D-alanyl-phosphate intermediate. | nih.gov |
| Cofactors/Activators | Requires ATP and is activated by monovalent cations like K+. | nih.govnih.gov |
| Inhibitors | D-cycloserine acts as a competitive inhibitor. | nih.govacs.org |
| Primary Function | Synthesis of the D-alanyl-D-alanine dipeptide for peptidoglycan formation. | plos.org |
ATP-Dependent Catalytic Mechanisms and Conformational Changes
D-Amino Acid Aminotransferases (D-aAt) and Transamination Processes
D-amino acid aminotransferases (D-aAt), also known as D-alanine aminotransferases, catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. ebi.ac.ukwikipedia.org These enzymes play a role in the synthesis of D-amino acids, particularly D-alanine and D-glutamate, which are essential for bacterial cell wall biosynthesis. ebi.ac.ukmdpi.com The reaction typically involves a ping-pong mechanism where the amino group from the D-amino acid is first transferred to the pyridoxal 5'-phosphate (PLP) cofactor, forming pyridoxamine (B1203002) phosphate and an α-keto acid. In the second half of the reaction, the amino group is transferred to a different α-keto acid to form a new D-amino acid. ebi.ac.uk
Research on M. smegmatis strains with an inactivated alr gene has highlighted the importance of an alternative pathway for D-alanine synthesis. nih.gov Metabolomic analysis using 13C2-D-alanine in these mutants grown without D-alanine supplementation showed that an unidentified transaminase is likely responsible for providing the essential D-alanine required for survival. nih.gov This suggests that under conditions where alanine racemase is absent or inhibited, D-amino acid aminotransferase activity becomes crucial for maintaining the D-alanine pool necessary for peptidoglycan synthesis. The use of isotopically labeled substrates like D-ALANINE (2,3-13C2) is essential for tracing these alternative metabolic routes and understanding their regulation and contribution to bacterial physiology and survival.
Mechanisms of Amino Group Transfer from D-Amino Acids
The transfer of an amino group from D-amino acids is a critical step in their metabolism, primarily catalyzed by a class of enzymes known as D-amino acid transaminases (DAATs), also referred to as D-amino acid aminotransferases. wikipedia.orgmdpi.com These enzymes facilitate the production of various D-amino acids, which are essential for the synthesis of bacterial cell wall components. ebi.ac.uk
DAATs catalyze the reversible transfer of an amino group from a D-amino acid to a keto acid. mdpi.com The reaction follows a Ping-Pong Bi-Bi mechanism, which consists of two half-reactions. ebi.ac.ukmdpi.com In the first half-reaction, the amino group from the substrate D-amino acid is transferred to the pyridoxal-5'-phosphate (PLP) cofactor, resulting in the formation of pyridoxamine 5'-phosphate (PMP) and an α-keto acid. ebi.ac.ukportlandpress.com The second half-reaction involves the transfer of the amino group from PMP to a second α-keto acid, regenerating the PLP cofactor and producing a new D-amino acid. mdpi.comebi.ac.uk
A common reaction catalyzed by DAATs involves the transfer of the amino group from D-alanine to α-ketoglutarate, yielding pyruvate and D-glutamate. mdpi.comd-aminoacids.com This particular reaction is vital for the synthesis of D-glutamate, another crucial component of the bacterial cell wall. mdpi.comasm.org While D-alanine and α-ketoglutarate are the preferred substrates for many characterized DAATs, these enzymes can also act on a variety of other D-amino acids and keto acids. mdpi.comebi.ac.uk
The active site of DAATs is a homodimer with two symmetrical active sites located at the dimer interface. mdpi.com The specific amino acid composition of the active site determines the substrate specificity of the enzyme. mdpi.com For instance, the high specificity of some DAATs towards D-glutamate/α-ketoglutarate is attributed to the interaction of the γ-carboxylate group with specific residues in the active site. portlandpress.com
| Enzyme | EC Number | Function | Cofactor |
| D-amino acid transaminase (DAAT) | 2.6.1.21 | Catalyzes the transfer of an amino group from a D-amino acid to a keto acid. wikipedia.orgmdpi.com | Pyridoxal-5'-phosphate (PLP) wikipedia.org |
Identification of Novel D-Alanine Biosynthetic Routes
The primary and most well-established pathway for D-alanine biosynthesis in bacteria is the racemization of L-alanine, a reaction catalyzed by the enzyme alanine racemase (Alr). researchgate.netontosight.ai This enzyme facilitates the interconversion between the L- and D-enantiomers of alanine. ontosight.ai However, research has pointed towards the existence of alternative or novel biosynthetic routes for D-alanine, particularly in organisms where the alr gene is inactivated or absent.
Studies in Mycobacterium smegmatis have shown that mutants with an inactivated alr gene are still capable of synthesizing D-alanine, albeit at lower levels than the wild-type strain. microbiologyresearch.orgunl.edu This observation strongly suggests the presence of an alternative biosynthetic pathway. Proteomics analysis of these mutants revealed a significant overexpression of L-alanine dehydrogenase (ALD) and another dehydrogenase. nih.gov
This has led to the hypothesis of a new pathway where ALD catalyzes the oxidative deamination of L-alanine to produce pyruvate and ammonia. nih.gov Subsequently, a transamination reaction, likely catalyzed by a yet-unidentified transaminase, would convert pyruvate and D-glutamate into D-alanine and α-ketoglutarate. nih.gov This proposed pathway represents a metabolic switch that allows for the survival of the bacteria in the absence of a functional alanine racemase.
In the marine bacterium Pseudoalteromonas sp. strain CF6-2, a D-alanine aminotransferase (TraA) has been identified as a key enzyme in D-alanine catabolism, which can also function in the reverse direction for biosynthesis. nih.gov When D-alanine is utilized as a nitrogen source, the expression of the traA gene is induced. This enzyme can convert D-alanine to pyruvate, and conversely, could synthesize D-alanine from pyruvate and an amino donor. nih.gov
| Enzyme | Potential Role | Organism Studied |
| L-alanine dehydrogenase (ALD) | Catalyzes the conversion of L-alanine to pyruvate, a precursor for D-alanine synthesis. nih.gov | Mycobacterium smegmatis nih.gov |
| Transaminase (unidentified) | Catalyzes the conversion of pyruvate and D-glutamate to D-alanine and α-ketoglutarate. nih.gov | Mycobacterium smegmatis nih.gov |
| D-alanine aminotransferase (TraA) | Potentially catalyzes the synthesis of D-alanine from pyruvate. nih.gov | Pseudoalteromonas sp. strain CF6-2 nih.gov |
Other D-Amino Acid Metabolizing Enzymes and Pathways
Besides the specific enzymes involved in D-alanine biosynthesis and amino group transfer, several other enzymes play a role in the broader metabolism of D-amino acids, including D-alanine. These enzymes are involved in the degradation and interconversion of D-amino acids.
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. pnas.orgfrontiersin.org DAAO exhibits broad substrate specificity and is active on D-alanine. uniprot.org In mammals, DAAO is considered a key enzyme in the degradation of D-serine and D-alanine. mdpi.com The hydrogen peroxide produced by this reaction has been linked to antimicrobial activity. frontiersin.org The activity of DAAO can be induced by the presence of D-alanine in the growth medium of certain organisms like the yeast Rhodotorula gracilis. microbiologyresearch.org
D-amino acid dehydrogenase (DAD) is a bacterial enzyme that catalyzes the oxidation of D-amino acids to their corresponding oxoacids. wikipedia.org Unlike DAAO which uses oxygen as an electron acceptor, DAD can utilize various compounds, with coenzyme Q being the physiological substrate. wikipedia.org This enzyme also has broad substrate specificity and is highly active with D-alanine. uniprot.orgebi.ac.uk In Escherichia coli, D-amino acid dehydrogenase is involved in the degradation of D-alanine to pyruvate, which can then enter central metabolism.
| Enzyme | EC Number | Function | Substrates Include |
| D-amino acid oxidase (DAAO) | 1.4.3.3 | Oxidative deamination of D-amino acids. pnas.orgebi.ac.uk | D-alanine, D-serine mdpi.com |
| D-aspartate oxidase (DDO) | 1.4.3.1 | Oxidative deamination of D-aspartate. wikipedia.org | D-aspartate, D-glutamate mdpi.com |
| D-amino acid dehydrogenase (DAD) | 1.4.99.1 | Oxidation of D-amino acids. wikipedia.org | D-alanine, D-methionine, D-serine, D-proline ebi.ac.uk |
D Alanine 2,3 13c2 in Microbial Cell Wall Research and Pathogenesis
Detailed Elucidation of Peptidoglycan Biosynthesis Pathways
The bacterial cell wall's primary component, peptidoglycan, is a massive polymer of sugars and amino acids that provides structural integrity. D-alanine is a crucial building block of this structure. The use of D-ALANINE (2,3-13C2) has been instrumental in dissecting the enzymatic steps involved in its synthesis and assembly.
Incorporation of D-ALANINE (2,3-13C2) into Peptidoglycan Precursors
The journey of D-alanine into the cell wall begins with its synthesis and incorporation into a key precursor molecule, the D-alanyl-D-alanine dipeptide. In most bacteria, the synthesis of D-alanine from its L-isomer is catalyzed by the enzyme alanine (B10760859) racemase (Alr). researchgate.netnih.gov Subsequently, the enzyme D-alanine-D-alanine ligase (Ddl) joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.govebi.ac.uk This dipeptide is then added to the UDP-MurNAc-tripeptide, another precursor, by the MurF enzyme to form the UDP-MurNAc-pentapeptide, the final monomer unit for peptidoglycan assembly. nih.gov
By supplying bacteria with D-ALANINE (2,3-13C2), researchers can follow its incorporation into these precursors. For example, NMR-based metabolomics studies in Mycobacterium smegmatis using ¹³C₂-D-alanine have allowed for the direct observation of the flow of carbon from D-alanine into various metabolic pathways, including the synthesis of peptidoglycan precursors. nih.govnih.gov These studies confirm that externally supplied D-alanine is readily taken up and utilized in this essential pathway. unl.edu In some bacteria, an alternative route for D-alanine synthesis exists through the action of a D-amino acid transaminase (Dat), which can convert pyruvate (B1213749) to D-alanine. researchgate.netebi.ac.uk Stable isotope tracing helps to quantify the contribution of these different pathways to the total D-alanine pool. nih.gov
| Enzyme/Precursor | Function/Role | Tracing with D-ALANINE (2,3-13C2) |
|---|---|---|
| Alanine Racemase (Alr) | Catalyzes the conversion of L-alanine to D-alanine. researchgate.netfrancis-press.com | Allows assessment of racemase activity and its contribution to the D-alanine pool for PG synthesis. acs.org |
| D-Alanine-D-Alanine Ligase (Ddl) | Catalyzes the formation of the D-alanyl-D-alanine dipeptide from two D-alanine molecules. nih.govebi.ac.uk | Directly tracks the synthesis of the ¹³C-labeled dipeptide, a critical step for PG assembly. acs.orgmdpi.com |
| UDP-MurNAc-pentapeptide | The final monomer precursor containing the D-alanyl-D-alanine terminus, ready for polymerization into the PG layer. nih.govebi.ac.uk | Detecting the ¹³C label in this large precursor confirms the successful completion of the cytoplasmic phase of PG synthesis. |
Analysis of Peptide Cross-linking and Cell Wall Assembly
Once the UDP-MurNAc-pentapeptide precursors are synthesized, they are transported across the cell membrane and polymerized into long glycan chains. The final and critical step for cell wall integrity is cross-linking, where peptide bridges are formed between adjacent glycan strands. This reaction is carried out by transpeptidase enzymes, which typically remove the terminal D-alanine from one pentapeptide stem and form a new peptide bond with an amino acid on an adjacent stem. nih.gov
The use of specifically labeled D-alanine, such as D-[1-¹³C]Ala, in conjunction with other labeled amino acids like L-[¹⁵N]Ala, has enabled detailed structural analysis of the assembled peptidoglycan lattice using solid-state NMR. nih.gov These studies can precisely measure internuclear distances between the labeled atoms on different peptide stems, providing direct evidence for specific cross-linking architectures. nih.gov For example, in Staphylococcus aureus, this technique has helped to characterize the inter-peptide distances, confirming the structure of the PG lattice. nih.gov Analysis of murein (peptidoglycan) from Pseudomonas aeruginosa cells has shown that alterations in D-alanine metabolism can lead to reduced cross-linking. nih.gov The ability to trace the fate of the labeled carbons from D-ALANINE (2,3-13C2) into the final, cross-linked cell wall provides invaluable data on the dynamics of cell wall assembly and remodeling.
| Organism | Method | Key Finding | Reference |
|---|---|---|---|
| Staphylococcus aureus | Solid-State REDOR NMR with D-[1-¹³C]Ala and L-[¹⁵N]Ala | Measured an inter-molecular distance of 4.4 Å between D-Ala and L-Ala on different PG stems, defining the lattice structure. | nih.gov |
| Pseudomonas aeruginosa | UPLC-Mass Spectrometry | Deletion of the dadA gene, involved in D-alanine degradation, resulted in PG with reduced cross-linking. | nih.gov |
| Aerococcus viridans | Cross-polarization magic-angle spinning ¹³C and ¹⁵N NMR | Showed that approximately 80% of the D-alanine in cell-wall peptidoglycan is produced de novo, with only 20% coming directly from the growth medium. | nih.gov |
Metabolic Studies in Specific Bacterial Pathogens Using D-ALANINE (2,3-13C2)
Stable isotope-labeled D-alanine is a vital tool for studying the metabolism of pathogenic bacteria, offering insights into their survival strategies and vulnerabilities.
Mycobacterium tuberculosis and Mycobacterium smegmatis Metabolism
In mycobacteria, the cell wall is a particularly complex and robust structure, making peptidoglycan synthesis an attractive target for antibiotics. nih.gov The drug D-cycloserine (DCS), a structural analog of D-alanine, targets both alanine racemase (Alr) and D-alanine-D-alanine ligase (Ddl). nih.govunl.eduacs.org
Metabolomics studies using D-ALANINE (2,3-13C2) (referred to as ¹³C₂-D-alanine in the studies) have been crucial in pinpointing the primary lethal target of DCS. nih.gov By treating M. smegmatis with DCS and supplying ¹³C₂-D-alanine, researchers tracked the flow of the labeled carbon. nih.gov These experiments revealed that even when Alr activity is partially inhibited, the production of D-alanyl-D-alanine is completely halted, leading to the accumulation of upstream precursors like UDP-MurNAc-tripeptide. nih.gov This demonstrates that Ddl is the primary and most sensitive target of DCS in mycobacteria. nih.govacs.org Furthermore, these studies showed that in the absence of a functional Alr enzyme, an alternative, less efficient pathway for D-alanine synthesis can be activated, highlighting the metabolic flexibility of these bacteria. nih.gov
| Condition | Metabolic Observation | Conclusion | Reference |
|---|---|---|---|
| Control (No DCS) | ¹³C label from D-alanine is incorporated into D-alanyl-D-alanine and other metabolites. | Normal peptidoglycan and central metabolism flux. | nih.gov |
| DCS Treatment | Accumulation of PG precursors (e.g., UDP-MurNAc-tripeptide); halt in the production of ¹³C-labeled D-alanyl-D-alanine. | Inhibition of Ddl is the primary lethal action of DCS, blocking the dipeptide formation. | nih.govacs.org |
| alr Mutant Strain | Accumulation of supplied ¹³C₂-D-alanine; reduced conversion into other metabolites compared to wild type. | Confirms the role of Alr in D-alanine metabolism and suggests alternative, less efficient synthesis routes. | nih.gov |
Clostridioides difficile Metabolic Dynamics
Clostridioides difficile is an anaerobic pathogen that relies heavily on amino acid fermentation, a process known as the Stickland reaction, for energy. frontiersin.orgplos.org While not directly using D-ALANINE (2,3-13C2), studies using ¹³C-labeled glucose have shed light on alanine metabolism in this organism. These experiments, analyzed by High-Resolution Magic Angle Spinning (HRMAS) ¹³C NMR, have shown that C. difficile can synthesize ¹³C-alanine from ¹³C-glucose. researchgate.net
This is a significant finding because it demonstrates a key integration point between carbohydrate metabolism (glycolysis) and amino acid metabolism. researchgate.net The pyruvate generated from glucose is transaminated to produce alanine. nih.gov This process serves as a crucial sink for amino groups derived from the fermentation of other amino acids, helping to maintain redox balance and efficiently generate energy. researchgate.netnih.gov The ability to dynamically shift between different substrates and integrate these metabolic pathways is key to the pathogen's ability to thrive in the gut environment. researchgate.net
| ¹³C-Labeled Substrate | Observation | Metabolic Role of Alanine | Reference |
|---|---|---|---|
| [U-¹³C]glucose | Formation of [U-¹³C]alanine is detected. | Serves as an amino group sink, linking glycolysis with amino acid fermentation. | researchgate.net |
| Threonine | Model predictions infer transfer of amino groups to pyruvate to produce alanine. | Acts as a nitrogen sink and facilitates energy production from other substrates. | nih.gov |
Pseudomonas aeruginosa Cell Wall Mechanics and Metabolism
Pseudomonas aeruginosa is a metabolically versatile opportunistic pathogen where alanine metabolism is linked not only to nutrition but also to the physical properties of the cell. microbialcell.com Alanine catabolism in P. aeruginosa is primarily managed by the dad operon, which encodes the alanine racemase DadX and the D-amino acid dehydrogenase DadA. microbialcell.comnih.gov DadA converts D-alanine to pyruvate, feeding it into central metabolism. microbialcell.com
| Gene | Encoded Protein | Function | Finding from Mutant/Metabolic Studies | Reference |
|---|---|---|---|---|
| dadA | D-alanine dehydrogenase | Converts D-alanine to pyruvate and ammonia. | Deletion leads to D-alanine accumulation, reduced cell stiffness, and decreased PG cross-linking. | nih.gov |
| dadX | Alanine racemase | Converts L-alanine to D-alanine for catabolism. | Required for growth on L-alanine as a sole carbon source. | nih.gov |
| ponA / dacC | Transpeptidases | Catalyze peptidoglycan cross-linking. | Expression is downregulated by high intracellular D-alanine levels. | nih.gov |
Understanding Microbial Metabolic Adaptations and Essentiality of D-Alanine Metabolism
The study of D-alanine metabolism is fundamental to understanding bacterial survival, pathogenesis, and adaptation. The use of isotopically labeled compounds, such as D-ALANINE (2,3-13C2), has been instrumental in elucidating the metabolic pathways and their significance.
D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls, providing structural integrity. ontosight.aibiorxiv.org The metabolic pathway involves the conversion of L-alanine to D-alanine by the enzyme alanine racemase and the subsequent formation of a D-alanyl-D-alanine dipeptide by D-alanine-D-alanine ligase. nih.govresearchgate.net This dipeptide is then incorporated into the peptidoglycan structure. ontosight.ai The essentiality of this pathway is highlighted by the fact that many bacteria cannot survive without a source of D-alanine, making the enzymes involved attractive targets for antimicrobial drugs. researchgate.net For instance, the antibiotic D-cycloserine targets both alanine racemase and D-alanine-D-alanine ligase, leading to defects in the cell wall and inhibiting bacterial growth. nih.govresearchgate.net
Stable isotope labeling experiments using 13C-labeled D-alanine have provided deep insights into the metabolic flux and adaptations of various bacteria. These studies allow researchers to trace the incorporation of carbon atoms from D-alanine into different cellular components, revealing the metabolic fate of this amino acid. For example, in studies with Mycobacterium smegmatis and Mycobacterium tuberculosis, 13C-D-alanine was used to monitor changes in the metabolome upon treatment with D-cycloserine. scispace.comnih.gov These experiments confirmed that D-alanine could be metabolized through several routes: conversion to L-alanine, dimerization to D-alanyl-D-alanine, or transamination to pyruvate. nih.gov
In Francisella tularensis, a facultative intracellular pathogen, experiments with [2,3-13C2]alanine showed that the amino acid was either directly used for protein synthesis or converted to pyruvate and other downstream products. rki.de Such studies help to understand how pathogenic bacteria adapt their metabolism within a host environment, where nutrient availability may be different. For instance, the ability of Francisella strains to utilize alanine as a co-substrate alongside glucose and glycerol (B35011) could be a factor in their virulence. rki.deresearchgate.net
Research on Pseudomonas aeruginosa has demonstrated a link between D-alanine metabolism and the mechanical properties of the bacterial cell. asm.org Deletion of the dadA gene, which encodes D-alanine dehydrogenase, led to an accumulation of D-alanine. This, in turn, downregulated the expression of genes involved in peptidoglycan cross-linking, resulting in a decrease in cell stiffness. asm.org This indicates a tight regulation of D-alanine concentration and its impact on cell wall structure.
Furthermore, studies on Streptococcus mutans, a primary cariogenic bacterium, have underscored the importance of D-alanine metabolism for its growth and biofilm formation. nih.govresearchgate.net Inhibition of this pathway leads to cell wall defects and reduces the bacterium's ability to form biofilms and adhere to surfaces. nih.gov
The data from these and other studies highlight the central role of D-alanine metabolism in bacterial physiology and its potential as a target for novel antimicrobial strategies. The use of isotopically labeled D-alanine, including D-ALANINE (2,3-13C2), is a powerful tool for dissecting these complex metabolic networks.
Research Findings on D-Alanine Metabolism
| Organism | Key Enzyme/Gene Investigated | Research Focus | Key Finding | Reference |
| Mycobacterium smegmatis | Alanine racemase (alr) | Essentiality of D-alanine for growth | The alr gene is the sole source of D-alanine for cell wall synthesis, making it essential for growth. | |
| Streptococcus mutans | Alanine racemase, D-alanine-D-alanine ligase | Role of D-alanine metabolism in growth and biofilm formation | D-alanine metabolism is crucial for both bacterial growth and the formation of biofilms. | nih.govresearchgate.net |
| Pseudomonas aeruginosa | D-alanine dehydrogenase (dadA) | Impact of D-alanine concentration on cell mechanics | Accumulation of D-alanine due to dadA deletion reduces cell stiffness by downregulating peptidoglycan cross-linking genes. | asm.org |
| Mycobacterium species | D-alanine-D-alanine ligase (Ddl) | Lethal target of D-cycloserine | D-alanine-D-alanine ligase is the primary lethal target of the antibiotic D-cycloserine. | scispace.comnih.gov |
| Francisella tularensis | Not specified | Metabolic fate of alanine | Alanine is utilized directly for protein synthesis or converted to pyruvate for entry into central carbon metabolism. | rki.deresearchgate.net |
Advanced Analytical and Spectroscopic Methodologies Employing D Alanine 2,3 13c2
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Tracing Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for analyzing samples containing D-ALANINE (2,3-13C2). The presence of the ¹³C isotope provides a distinct signal that can be tracked and quantified. nih.govnih.gov
1H-13C HSQC for Metabolite Identification and Isotopic Fingerprinting
Two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is instrumental in identifying metabolites and creating isotopic fingerprints. This technique correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded, providing a unique spectral signature for each metabolite. nih.govresearchgate.net In studies involving D-ALANINE (2,3-13C2), the HSQC spectrum allows for the unambiguous identification of metabolites derived from the labeled D-alanine. nih.gov The cross-peaks in the 2D spectrum correspond to specific ¹H-¹³C pairs, and their chemical shifts are compared against metabolomics databases for assignment. nih.govresearchgate.net This method reduces spectral overlap, which is a common issue in one-dimensional (1D) ¹H NMR spectra of complex biological mixtures. nih.gov
For instance, in studies of mycobacterial metabolism, 2D ¹H-¹³C HSQC spectra were used to monitor the flow of the ¹³C label from D-alanine through various metabolic pathways. scispace.com The appearance of new cross-peaks or changes in the intensity of existing ones provides detailed information about the metabolic fate of the labeled compound. scispace.com
Quantitative 13C NMR for Carbon Flow and Isotopic Multiplet Analysis
Quantitative ¹³C NMR is a powerful method for determining the flow of carbon through metabolic pathways and for analyzing isotopic multiplet patterns. nih.govstanford.edu Unlike qualitative methods, quantitative ¹³C NMR aims to determine the absolute or relative concentrations of ¹³C-labeled metabolites. huji.ac.il This is often achieved by using an internal standard and carefully controlling experimental parameters to ensure a linear response between signal intensity and concentration. mdpi.com
The analysis of ¹³C-¹³C scalar coupling patterns, or isotopic multiplets, provides detailed information about the connectivity of carbon atoms in a molecule. nih.govstanford.edu When D-ALANINE (2,3-13C2) is metabolized, the resulting products will exhibit specific multiplet patterns in their ¹³C NMR spectra, depending on which carbon-carbon bonds from the original molecule are retained. For example, the conversion of [2,3-¹³C2]alanine into other metabolites can be traced by observing the characteristic doublet signals arising from the ¹³C-¹³C coupling. nih.gov This allows researchers to distinguish between different metabolic routes and to quantify the relative fluxes through these pathways. stanford.edu
In a study of Clostridioides difficile metabolism, the formation of [2,3-¹³C]alanine was identified through the J-coupled peaks in the ¹³C NMR spectrum, providing insights into the assimilation of ¹²CO₂ with [U-¹³C]acetate. nih.govresearchgate.net
Live Cell High-Resolution Magic-Angle Spinning (HRMAS) 13C NMR for Dynamic Metabolism
High-Resolution Magic-Angle Spinning (HRMAS) NMR spectroscopy is a specialized technique that allows for the study of metabolic processes in real-time within living cells. nih.govbiorxiv.org By spinning the sample at a "magic angle" of 54.74° relative to the magnetic field, HRMAS NMR averages out anisotropic interactions that would otherwise lead to broad, uninformative signals in semi-solid samples like cell suspensions. biorxiv.org This results in high-resolution spectra, enabling the detailed analysis of dynamic metabolic changes. biorxiv.org
The use of D-ALANINE (2,3-13C2) in live-cell HRMAS ¹³C NMR experiments allows for the direct observation of its uptake and conversion into other metabolites over time. researchgate.netbiorxiv.org For example, researchers have used this technique to monitor the dynamic metabolism of Clostridioides difficile, tracking the appearance of ¹³C-labeled metabolites like acetate (B1210297) and alanine (B10760859) from labeled glucose. biorxiv.org The ability to maintain an anaerobic environment within the sealed rotor chamber makes HRMAS NMR particularly suitable for studying obligate anaerobes. biorxiv.org
Mass Spectrometry (MS) for Isotopomer Distribution Analysis
Mass spectrometry (MS) is another key analytical technique used in conjunction with D-ALANINE (2,3-13C2) to analyze the distribution of isotopes in metabolites, known as isotopomer analysis. acs.orgbuchem.com MS separates ions based on their mass-to-charge ratio, allowing for the differentiation of molecules containing different numbers of ¹³C atoms. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable metabolites. mendeley.comshimadzu.com In studies using D-ALANINE (2,3-13C2), metabolites are first extracted from the biological sample and then chemically derivatized to increase their volatility for GC separation. researchgate.net The separated compounds are then introduced into the mass spectrometer, where they are ionized and their mass isotopologue distributions are determined. mendeley.com
GC-MS analysis of ¹³C-labeled metabolites provides information on the number of ¹³C atoms incorporated into each molecule. mdpi.comshimadzu.com By analyzing the mass spectra of different fragment ions, it is possible to deduce the positional information of the ¹³C labels within the metabolite. mdpi.comshimadzu.com This data is crucial for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. shimadzu.com
For example, a study on HeLa cells used GC-MS to analyze the metabolic incorporation of ¹³C from labeled glucose and glutamine in the presence of unlabeled D-alanine, which generates an influx of intramitochondrial pyruvate (B1213749). mendeley.com The resulting shifts in the mass isotopologue distributions of amino acids and other metabolites were used to infer changes in metabolic fluxes. mendeley.com
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomic Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing a wide range of metabolites, including those that are not volatile or are thermally labile. acs.orgfrontiersin.org LC-MS is particularly powerful for untargeted metabolomic profiling, where the goal is to detect and quantify as many metabolites as possible in a sample. buchem.com
In the context of D-ALANINE (2,3-13C2) studies, LC-MS can be used to track the incorporation of the ¹³C label into a broad spectrum of downstream metabolites. acs.org Chemical isotope labeling strategies, such as dansylation, can be employed to improve the chromatographic separation and ionization efficiency of certain classes of metabolites, like amines and phenols. acs.org By comparing the mass spectra of samples from labeled and unlabeled experiments, researchers can identify metabolites that have incorporated the ¹³C atoms from D-ALANINE (2,3-13C2). acs.org
A study on Mycobacterium tuberculosis utilized stable isotope LC-MS-based metabolomics to investigate the mechanism of action of the antibiotic D-cycloserine. acs.org By tracing the metabolic fate of labeled alanine, the researchers were able to identify the specific enzyme targeted by the drug. acs.org
Table of Research Findings
| Methodology | Organism/System | Key Findings | Reference |
|---|---|---|---|
| ¹H-¹³C HSQC NMR | Mycobacterium smegmatis | Identified 38 metabolites and observed changes in their concentrations in response to drug treatment, providing evidence for a new D-alanine biosynthesis pathway. | nih.gov |
| Quantitative ¹³C NMR | Clostridioides difficile | Revealed the integration of amino acid and glycolytic metabolism at alanine's biosynthesis through the analysis of [2,3-¹³C]alanine formation. | nih.govresearchgate.net |
| Live Cell HRMAS ¹³C NMR | Clostridioides difficile | Enabled real-time monitoring of anaerobic metabolism, showing the dynamic conversion of ¹³C-labeled glucose to acetate and alanine. | biorxiv.org |
| GC-MS | HeLa Cells | Tracked shifts in mass-isotopologue distributions of amino acids in response to D-alanine-induced pyruvate influx, indicating changes in central carbon metabolism. | mendeley.com |
| LC-MS | Mycobacterium tuberculosis | Defined the relative roles of Alanine Racemase and D-alanine:D-alanine ligase in the mechanism of action of D-cycloserine by tracing labeled alanine. | acs.org |
Table of Compounds
| Compound Name |
|---|
| D-ALANINE (2,3-13C2) |
| ¹²CO₂ |
| [U-¹³C]acetate |
| [2,3-¹³C]alanine |
| Acetate |
| Alanine |
| D-alanine |
| [U-¹³C]glucose |
| Glucose |
| Glutamine |
| Pyruvate |
| D-cycloserine |
| Alanine Racemase |
Integrated Omics Approaches Combining D-ALANINE (2,3-13C2) Tracing Data
The true analytical power of D-ALANINE (2,3-13C2) as a metabolic tracer is fully realized when its flux data is integrated with other system-wide 'omics' datasets, such as proteomics, transcriptomics, and genomics. This multi-layered approach, known as integrated omics or multi-omics, provides a more holistic understanding of cellular physiology by connecting metabolic function directly to the expression and regulation of genes and proteins. creative-peptides.comoup.com By tracing the path of the ¹³C labels from D-ALANINE (2,3-13C2) through various metabolic pathways, researchers can pinpoint specific functional changes (metabolomics) and then correlate these changes with alterations in protein abundance (proteomics) or gene expression (transcriptomics). nih.govsci-hub.se This integration transforms static snapshots of cellular components into a dynamic map of cellular activity, revealing regulatory mechanisms and functional consequences that would be invisible to any single omics technique alone. chromservis.eunih.gov
A primary application of this integrated strategy is in elucidating complex biological phenomena, such as alternative metabolic pathways in microorganisms. nih.gov For instance, by combining D-ALANINE (2,3-13C2) tracing with nuclear magnetic resonance (NMR) metabolomics and proteomics, researchers can uncover novel enzymatic functions and metabolic adaptations. nih.gov
Research Findings from Integrated Omics Studies
A notable example of this integrated approach is the investigation into the metabolic pathways of Mycobacterium smegmatis, particularly concerning D-alanine biosynthesis. D-alanine is a crucial component for building the peptidoglycan layer of the bacterial cell wall. nih.gov It was widely believed that the enzyme alanine racemase (Alr) was the sole and essential enzyme for producing D-alanine from L-alanine. nih.gov
To test this hypothesis, researchers utilized an M. smegmatis mutant strain (TAM23) with an inactive alr gene and compared it to the wild-type strain (mc²155). Both strains were cultured in media supplemented with D-ALANINE (2,3-13C2). The metabolic fate of the labeled D-alanine was tracked using two-dimensional heteronuclear single quantum coherence (HSQC) NMR spectroscopy, a powerful technique for identifying and quantifying ¹³C-labeled metabolites. nih.gov
The key findings from this integrated omics study were:
Metabolomic Analysis: The D-ALANINE (2,3-13C2) tracer revealed significant differences in metabolic flux between the two strains. In the wild-type strain, the labeled D-alanine was efficiently converted into other metabolites, such as pyruvate and glutamate (B1630785). nih.gov In contrast, the alr mutant strain showed a significant accumulation of the supplied [¹³C₂]-D-alanine and a sharp decrease in its conversion to other compounds, indicating that the carbon from D-alanine was not entering central metabolism as efficiently without a functional Alr enzyme. nih.gov
Proteomic Analysis: To understand the molecular basis for the observed metabolic shifts, a comparative proteomic analysis was performed. This revealed that in the alr mutant, certain enzymes were significantly overexpressed. nih.gov Notably, an L-amino acid deaminase (ALD) was identified as being overexpressed. This enzyme is involved in an alternative pathway that can synthesize D-alanine from pyruvate, thus explaining how the mutant strain could survive without a functional Alr enzyme. nih.gov
The integration of metabolomic data from the D-ALANINE (2,3-13C2) tracer with proteomic data provided conclusive evidence for a previously unconfirmed alternative pathway for D-alanine biosynthesis. nih.gov
The table below summarizes the relative changes in key metabolites identified through D-ALANINE (2,3-13C2) tracing in the M. smegmatis study.
Table 1: Relative Metabolite Concentration Changes in M. smegmatis Strains Data derived from NMR metabolomics experiments using D-ALANINE (2,3-13C2) tracing. nih.gov
| Metabolite | Strain | Observation with Supplemental D-ALANINE (2,3-13C2) | Implication |
|---|---|---|---|
| [¹³C₂]-D-Alanine | alr Mutant (TAM23) | Significant Accumulation | Inactive Alr enzyme prevents efficient entry of D-alanine into other metabolic pathways. nih.gov |
| Pyruvate | alr Mutant (TAM23) | Drastic Decline in Conversion from D-Alanine | The alternative transaminase pathway is less efficient at converting D-alanine to pyruvate compared to Alr. nih.gov |
| Glutamate | alr Mutant (TAM23) | Drastic Decline in Conversion from D-Alanine | Carbon flux from D-alanine to glutamate is significantly hindered without a functional Alr. nih.gov |
| L-Alanine | alr Mutant (TAM23) | No significant change noted from D-Ala tracing | The primary role of Alr is racemization, its absence blocks the interconversion. nih.gov |
The following table illustrates the conceptual framework of how D-ALANINE (2,3-13C2) tracing data is integrated with other omics platforms to generate comprehensive biological insights.
Table 2: Conceptual Framework for Integrating D-ALANINE (2,3-13C2) Data
| Omics Layer | Information Provided | Example Finding | Integrated Insight |
|---|---|---|---|
| Metabolomics / Fluxomics | Traces the metabolic fate and flux of ¹³C atoms from D-ALANINE (2,3-13C2). Identifies downstream labeled metabolites and quantifies pathway activity. chromservis.eunih.gov | D-ALANINE (2,3-13C2) is not being converted to pyruvate in a mutant strain. nih.gov | A specific metabolic function is blocked or altered. |
| Proteomics | Identifies and quantifies the abundance of proteins, including enzymes, in the cell. creative-peptides.com | The enzyme L-amino acid deaminase (ALD) is significantly overexpressed in the mutant strain. nih.gov | The cell is compensating for the blocked pathway by upregulating a specific enzyme. |
| Transcriptomics | Measures the expression levels of all genes (mRNA transcripts) in the cell. nih.gov | The gene encoding ALD shows significantly higher transcript levels in the mutant strain. | The upregulation of the compensatory enzyme is controlled at the level of gene transcription. |
By combining these layers, researchers can construct a detailed narrative of cellular response, linking a specific metabolic event (traced by D-ALANINE (2,3-13C2)) to the specific proteins that carry out the function and the genes that regulate their expression.
D Alanine 2,3 13c2 in Specialized Biological Research Contexts
Role in Host-Microbe Intercommunication and Defense Mechanisms
D-amino acids, including D-alanine, are significant products of bacterial metabolism and play a crucial role in the communication and defensive interactions between microbes and their hosts. nih.gov The stable isotope-labeled compound D-ALANINE (2,3-13C2) is an invaluable tool for tracing the pathways of bacterially-derived D-alanine within the host.
D-Amino Acid Oxidase (DAO) Activity in Antimicrobial Response
A key enzyme in the host's innate defense system is D-amino acid oxidase (DAO). nih.gov This flavoenzyme catalyzes the stereoselective oxidative deamination of neutral and basic D-amino acids, which are primarily of bacterial origin. nih.govfrontiersin.org D-alanine, an essential component of the peptidoglycan in bacterial cell walls, is a major substrate for DAO. frontiersin.org
The DAO-catalyzed reaction oxidizes D-alanine to its corresponding imino acid, which then hydrolyzes to pyruvate (B1213749) and ammonia. nih.gov A critical byproduct of this reaction is hydrogen peroxide (H₂O₂), a potent reactive oxygen species with well-established antimicrobial properties. nih.govresearchgate.netfrontiersin.org This production of H₂O₂ is a fundamental part of the host's defense mechanism at mucosal surfaces and within immune cells like neutrophils. nih.govresearchgate.net Studies have shown that DAO, in the presence of D-alanine, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org The bactericidal effect is directly attributed to the generated H₂O₂. frontiersin.org
Table 1: DAO-Mediated Antimicrobial Activity
| Component | Function | Outcome | Citation |
|---|---|---|---|
| D-Alanine | Substrate (primarily from bacteria) | Serves as the source molecule for the reaction. | frontiersin.org |
| D-Amino Acid Oxidase (DAO) | Host Enzyme | Catalyzes the oxidation of D-alanine. | nih.gov |
| **Hydrogen Peroxide (H₂O₂) ** | Reaction Byproduct | Acts as a key antibacterial agent, killing pathogens. | nih.govresearchgate.netfrontiersin.org |
| Pyruvate & Ammonia | Reaction Products | End products of the D-alanine deamination. | nih.gov |
By using D-ALANINE (2,3-13C2), researchers can specifically trace the conversion of bacterially-derived D-alanine into pyruvate by host DAO, confirming the activity of this defense pathway during infection.
Influence on Microbiota Composition and Host Defense Modulation
Beyond direct antimicrobial action, the metabolism of D-alanine by host DAO also plays a role in shaping the composition of the gut microbiota and modulating host defenses. nih.gov The DAO enzyme, expressed at host-microbe interfaces such as the intestinal mucosa, can influence the growth of certain bacterial populations that may depend on host-provided nutrients. nih.gov The ability of intestinal bacteria to produce and metabolize D-amino acids is species-specific, suggesting that manipulating D-alanine levels could selectively favor the growth of beneficial bacteria or constrain pathogens. frontiersin.orgnih.gov
The constant interplay involving bacterially-produced D-alanine and host DAO helps maintain gut homeostasis. researchgate.net This system regulates the availability of D-amino acids, shapes bacterial communities, and influences the host's immune responses. researchgate.net For instance, D-alanine is believed to be primarily obtained from intestinal microorganisms, and disruptions in the microbiota can impact D-alanine levels. nih.gov Tracing studies with D-ALANINE (2,3-13C2) allow for precise quantification of the uptake and metabolic conversion of this microbial metabolite by the host, offering insights into the dynamics of this inter-kingdom communication.
Investigations into Eukaryotic Cellular Metabolism (e.g., Cancer Research)
In eukaryotic cells, particularly in the context of cancer, metabolic pathways are often reprogrammed to support rapid growth and proliferation. D-ALANINE (2,3-13C2) has emerged as a critical tracer for dissecting these altered metabolic networks.
D-ALANINE (2,3-13C2) Tracing to Pinpoint Substrate Origin for TCA Cycle Intermediates
Isotope tracing with D-ALANINE (2,3-13C2) allows researchers to pinpoint the contribution of alanine (B10760859) as a carbon source for the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.gov In some cancer cells, such as colon cancer, there is an enhanced incorporation of alanine into the TCA cycle. nih.gov When D-ALANINE (2,3-13C2) is supplied to these cells, the ¹³C labels can be tracked as the molecule is converted to pyruvate and subsequently enters the TCA cycle.
The conversion of [2,3-¹³C₂]alanine to [2,3-¹³C₂]pyruvate and its subsequent entry into the TCA cycle leads to specific labeling patterns in TCA intermediates like citrate. nih.govnih.govbiorxiv.org This allows for the quantification of alanine's contribution to mitochondrial metabolism relative to other substrates like glucose or glutamine. nih.gov For example, a recent study revealed that pancreatic ductal adenocarcinoma (PDAC) metabolism is supported by cancer-associated fibroblasts that secrete branched-chain α-ketoacids, which contribute to the TCA cycle. nih.gov
Table 2: Tracing [2,3-¹³C₂]Alanine into the TCA Cycle
| Initial Tracer | Key Conversion | Labeled TCA Intermediate | Research Context | Citation |
|---|---|---|---|---|
| D-ALANINE (2,3-13C2) | Transamination to [2,3-¹³C₂]pyruvate | [2-¹³C]acetyl-CoA | Tracking non-canonical fuel sources. | nih.govnih.gov |
| [2,3-¹³C₂]pyruvate | Pyruvate Dehydrogenase | [2-¹³C]acetyl-CoA | Measuring entry into the TCA cycle. | nih.gov |
| [2,3-¹³C₂]pyruvate | Pyruvate Carboxylase | [2,3-¹³C₂]oxaloacetate | Assessing anaplerotic flux. | nih.gov |
| Labeled Acetyl-CoA + Oxaloacetate | Citrate Synthase | Labeled Citrate | Quantifying alanine's contribution to the TCA cycle in cancer cells. | nih.govbiorxiv.org |
Analysis of Deoxysphingolipid Synthesis Pathways
A significant application of D-ALANINE (2,3-13C2) tracing is in the study of non-canonical sphingolipid synthesis. nih.govnih.gov The enzyme serine palmitoyltransferase (SPT) normally uses serine to initiate sphingolipid synthesis. However, under conditions of low serine or high alanine, SPT can promiscuously use alanine as a substrate, leading to the production of cytotoxic 1-deoxysphingolipids. nih.govnih.gov
Isotope tracing with [2,3-¹³C₂]alanine has been instrumental in elucidating this metabolic connection. nih.gov Studies in colon cancer cells have shown that conditions promoting alanine consumption by the TCA cycle reduce its availability for SPT. nih.gov This leads to decreased synthesis of ¹³C-labeled deoxysphingolipids and, consequently, enhanced tumor growth, as these lipids can be cytotoxic to cancer cells. nih.govbiorxiv.orgnih.gov
Alanine Contribution to Protein Synthesis versus Catabolism
A fundamental question in cell metabolism is the fate of amino acids: are they broken down (catabolized) for energy or used as building blocks for new proteins? Stable isotope tracing with labeled alanine, including D-ALANINE (2,3-13C2), provides a clear method to distinguish between these two fates. nih.govharvard.edu
Research on T-cell activation has shown that extracellular alanine is crucial for this process. harvard.edu Isotope tracing revealed that, in this context, alanine is predominantly used for protein synthesis rather than being catabolized into pyruvate to fuel the TCA cycle. nih.govharvard.edu In contrast, some cancer cells are known to catabolize alanine for energy. harvard.edu Similarly, in studies of intracellular pathogens like Mycobacterium tuberculosis, tracing showed that the bacterium imports alanine from the host macrophage and uses it directly for protein synthesis without significant breakdown. nih.gov This demonstrates the power of using tracers like D-ALANINE (2,3-13C2) to map the precise metabolic role of alanine in different biological contexts.
Table 3: Metabolic Fate of Alanine in Different Cell Types
| Cell Type | Primary Fate of Alanine | Method of Determination | Citation |
|---|---|---|---|
| Activated T-Cells | Protein Synthesis | ¹³C and ¹⁵N-alanine tracing showed incorporation into protein, not TCA intermediates. | nih.govharvard.edu |
| Colon Cancer Cells | Catabolism (TCA Cycle) | [2,3-¹³C₂]alanine tracing showed increased labeling of TCA cycle intermediates. | nih.gov |
| Intracellular M. tuberculosis | Protein Synthesis | Tracing with ¹³C-alanine showed direct incorporation into bacterial protein. | nih.gov |
| Vascular Smooth Muscle Cells | Protein Synthesis | Tracing ¹³C from glucose into alanine was used as a measure of protein synthesis. | nih.gov |
Mechanistic Studies of Racemic Mixture Resolution and Biocatalysis
The isotopic labeling of D-alanine at the C2 and C3 positions, creating D-Alanine (2,3-13C2), provides a powerful and precise tool for investigating complex biological and chemical processes at a molecular level. This stable isotope-labeled compound serves as a tracer, enabling researchers to follow the metabolic fate of the alanine molecule through enzymatic reactions and physical separation processes without the complications of radioactivity. Its application has been particularly insightful in elucidating the mechanisms of biocatalytic reactions and the dynamics of racemic mixture resolution.
In the field of biocatalysis, isotopically labeled amino acids are instrumental for dissecting enzyme mechanisms, such as those involving kinetic and solvent isotope effects. d-nb.info The use of stable isotopes, like ¹³C, coupled with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), allows for high-resolution mapping of metabolic perturbations and the direct monitoring of enzyme inhibition in vivo. acs.org
One significant area of research is the study of enzymes involved in bacterial cell wall biosynthesis, a key target for antibiotics. For instance, D-alanine-D-alanine ligase (Ddl) and alanine racemase (Alr) are crucial enzymes in the peptidoglycan synthesis pathway. acs.orgnih.gov Mechanistic studies using isotopically labeled alanine have been pivotal in understanding how these enzymes function and how they are inhibited by antibiotics like D-cycloserine (DCS). acs.org
In a study on Mycobacterium tuberculosis, doubly labeled ¹³C α-carbon-²H L-alanine was used to track the activities of both alanine racemase and D-alanine:D-alanine ligase simultaneously. acs.org Researchers could monitor the conversion of the labeled L-alanine to D-alanine by Alr and its subsequent incorporation into the dipeptide D-alanyl-D-alanine by Ddl. acs.org This approach allowed for a quantitative assessment of the metabolic flux through the pathway and revealed that Ddl is more potently inhibited by DCS than Alr at equivalent concentrations. acs.org
The table below summarizes the key findings from this tracer-based metabolic analysis in M. tuberculosis.
Table 1: Metabolic Flux Analysis in M. tuberculosis using Labeled Alanine
| Experimental Condition | Observation | Mechanistic Insight | Citation |
|---|---|---|---|
| Uninhibited cells + L-Ala-¹³C-²H | Rapid increase in pool sizes of Ala+2 and Ala+1, followed by an increase in D-Ala-D-Ala+1 and D-Ala-D-Ala+2. | Demonstrates robust and coupled activity of alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) under normal conditions. | acs.org |
| Cells treated with D-cycloserine (DCS) + L-Ala-¹³C-²H | Dose-dependent decrease in the formation of labeled D-alanine and, more significantly, labeled D-Ala-D-Ala. | Provides direct evidence of target engagement and inhibition of both Alr and Ddl by DCS. | nih.gov |
Isotope exchange experiments are another critical tool for probing enzyme mechanisms. Studies on D-alanyl-D-alanine ligase from Salmonella typhimurium utilized radiolabeled D-alanine to demonstrate molecular isotope exchange with D-alanyl-D-alanine in the presence of phosphate (B84403). nih.gov This, along with positional isotope exchange (PIX) experiments using [γ-¹⁸O₄]ATP, provided kinetic evidence for the formation of a D-alanyl phosphate intermediate, a key step in the enzyme's catalytic cycle. nih.gov These findings support an ordered Ter-Ter kinetic mechanism where ATP binds first, followed by two molecules of D-alanine. nih.gov
Regarding the resolution of racemic mixtures, D-Alanine (2,3-13C2) is an ideal tracer for accurately quantifying the separation of D- and L-enantiomers. While many resolution methods exist, such as crystallization-induced asymmetric transformation ut.ac.ir and enzymatic resolution d-nb.info, tracking the efficiency and dynamics of these processes benefits from labeled compounds. For example, studies on the adsorption of racemic alanine on homochiral quartz surfaces have been used to investigate potential mechanisms for the prebiotic origins of homochirality. mdpi.com In such experiments, isotopically labeled standards would allow for precise quantification of enantiomeric excess (%ee) in the solution phase after adsorption. mdpi.com
Furthermore, stable isotope-labeled alanine has been used to investigate alanine racemization in vivo. In a study using germ-free mice fed with labeled L-alanine or D-alanine, researchers tracked its absorption, distribution, and potential enantiomeric conversion. chemrxiv.org The results showed that D-alanine in mice originates from diet and gut microbiota, but no significant endogenous synthesis via racemization from L-alanine was observed, supporting the idea that mice lack a functional alanine racemase enzyme. chemrxiv.org
The table below outlines findings from studies on racemization and enantioselective adsorption.
Table 2: Studies on Alanine Racemization and Enantioselective Adsorption
| Study Type | Experimental System | Key Finding | Implication | Citation |
|---|---|---|---|---|
| Racemization in vivo | Germ-free mice fed stable isotope-labeled L-alanine. | No significant conversion of labeled L-alanine to labeled D-alanine was detected. | Endogenous alanine racemization is not a significant source of D-alanine in mice; the primary sources are diet and microbiota. | chemrxiv.org |
Through these applications, D-Alanine (2,3-13C2) and other labeled variants provide indispensable data for building detailed models of enzyme catalysis and transport phenomena, driving progress in drug development, biotechnology, and fundamental biological science. acs.orgucl.ac.ukbeilstein-journals.org
Future Directions and Emerging Research Avenues for D Alanine 2,3 13c2
Advancements in In Vivo and Ex Vivo Isotope Tracing Methodologies
The utility of D-ALANINE (2,3-13C2) as a metabolic tracer is intrinsically linked to the analytical methods used to detect and quantify its transformation into downstream metabolites. Continuous innovation in this area is paving the way for more sensitive, spatially resolved, and real-time analysis of metabolic fluxes.
Recent progress in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is at the forefront of these advancements. mdpi.comnih.gov High-resolution magic angle spinning (HRMAS) NMR spectroscopy, for instance, enables the study of metabolic processes in intact cells and tissues, providing a dynamic view of cellular function. nih.gov Solid-state NMR has also been instrumental in studying the metabolism of D-alanine in bacterial cell walls. nih.gov Furthermore, the development of hyperpolarized MRI (HP-MRI) has dramatically increased the sensitivity of NMR, allowing for the non-invasive, real-time imaging of metabolic processes in vivo. mdpi.comnih.gov This technique has been used with hyperpolarized [1-13C]alanine to assess mitochondrial function. researchgate.net
In parallel, mass spectrometry techniques have seen remarkable improvements in resolution and sensitivity. High-resolution instruments like the Orbitrap can distinguish between isotopologues with very small mass differences, which is crucial for accurate metabolic flux analysis. researchgate.netthermofisher.com Tandem mass spectrometry (MS/MS) provides additional information by fragmenting metabolites, which helps to pinpoint the position of labeled atoms. nih.gov These advanced MS methods are essential for accurately measuring the mass isotopologue distribution (MID) of metabolites derived from D-ALANINE (2,3-13C2), which is a prerequisite for precise flux calculations. plos.org
The following table summarizes key advancements in isotope tracing methodologies applicable to D-ALANINE (2,3-13C2) studies:
| Methodology | Advancement | Application to D-ALANINE (2,3-13C2) Tracing | Key References |
| NMR Spectroscopy | High-Resolution Magic Angle Spinning (HRMAS) | Dynamic metabolic flux analysis in intact cells and tissues. | nih.gov |
| Solid-State NMR | Elucidation of D-alanine metabolism in bacterial cell wall peptidoglycan. | nih.gov | |
| Hyperpolarized MRI (HP-MRI) | Real-time, non-invasive imaging of metabolic pathways in vivo. | mdpi.comnih.govresearchgate.net | |
| Mass Spectrometry | High-Resolution MS (e.g., Orbitrap) | Accurate measurement of mass isotopologue distributions (MIDs). | researchgate.netthermofisher.com |
| Tandem MS (MS/MS) | Positional isotopologue analysis to determine the location of 13C atoms. | nih.gov |
Integration with Genome-Scale Metabolic Models for Predictive Biology
The vast datasets generated from D-ALANINE (2,3-13C2) tracing experiments are most powerfully interpreted when integrated with computational models of metabolism. nih.gov Genome-scale metabolic models (GSMMs) are comprehensive representations of an organism's metabolic network, and their integration with isotope tracing data is a key area of emerging research. biorxiv.orgmdpi.com
Techniques such as Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) use the labeling patterns of metabolites to calculate the rates of intracellular reactions. researchgate.netnih.govrsc.org By constraining the possible flux distributions in a GSMM with experimental data from D-ALANINE (2,3-13C2) tracing, researchers can generate more accurate and predictive models of cellular metabolism. biorxiv.orgmdpi.com This integrated approach allows for a systems-level understanding of how cells utilize nutrients and respond to genetic or environmental perturbations. frontiersin.org
Recent efforts have focused on developing more sophisticated algorithms and software tools to facilitate this integration, making these powerful techniques more accessible to the broader research community. frontiersin.org For example, dynamic flux balance analysis (dFBA) can model changes in metabolic fluxes over time, which is particularly useful for studying non-steady-state conditions. nih.gov The development of atomically resolved GSMMs further enhances the precision of flux predictions by tracking the fate of individual atoms through the metabolic network. biorxiv.org
The table below outlines the key computational approaches for integrating D-ALANINE (2,3-13C2) tracing data with metabolic models:
| Modeling Approach | Description | Benefit for D-ALANINE (2,3-13C2) Studies | Key References |
| Metabolic Flux Analysis (MFA) | Quantifies intracellular fluxes based on the isotopologue distribution of metabolites. | Provides a detailed map of metabolic pathway activity. | researchgate.netrsc.org |
| Flux Balance Analysis (FBA) | Predicts metabolic flux distributions by optimizing an objective function (e.g., biomass production). | Enables prediction of metabolic responses to perturbations. | nih.gov |
| Dynamic Flux Balance Analysis (dFBA) | Models metabolic fluxes over time, capturing non-steady-state dynamics. | Allows for the study of dynamic metabolic processes. | nih.gov |
| Atomically Resolved GSMMs | Tracks the flow of individual atoms through the metabolic network. | Increases the accuracy and resolution of flux predictions. | biorxiv.org |
Exploration of Novel Metabolic Dependencies in Health and Disease
D-ALANINE (2,3-13C2) is proving to be a valuable tool for uncovering novel metabolic dependencies, particularly in the context of cancer and infectious diseases. By tracing the metabolic fate of D-alanine, researchers can identify pathways that are uniquely activated or essential in diseased cells, presenting new opportunities for therapeutic intervention.
In cancer research, stable isotope tracing has revealed that some cancer cells exhibit altered amino acid metabolism. d-nb.infobiorxiv.org For instance, studies using 13C-labeled alanine (B10760859) have shown that pancreatic cancer cells have a specific requirement for alanine, which is used to fuel central carbon metabolism. aacrjournals.orgnih.gov Inhibiting the transport or utilization of alanine has been shown to impair cancer cell proliferation, highlighting a targetable metabolic vulnerability. aacrjournals.org Tracing experiments with labeled alanine can also shed light on the metabolic interplay between cancer cells and their microenvironment. nih.govresearchgate.net
In the realm of bacteriology, D-alanine is a crucial component of the peptidoglycan cell wall, which is essential for bacterial survival. amazonaws.com Using D-ALANINE (2,3-13C2), researchers can meticulously study the pathways of bacterial cell wall biosynthesis. amazonaws.comresearchgate.net This is particularly relevant for understanding the mechanisms of action of antibiotics that target this process, such as D-cycloserine. scispace.com Isotope tracing studies have helped to clarify that the lethal target of D-cycloserine in mycobacteria is the D-alanine-D-alanine ligase. scispace.com Furthermore, investigating D-alanine metabolism can reveal how bacteria adapt to metabolic stress, such as the presence of organic acids. elifesciences.org
The following table presents examples of research exploring metabolic dependencies using labeled D-alanine:
| Research Area | Metabolic Dependency Investigated | Key Findings from Isotope Tracing | Key References |
| Pancreatic Cancer | Alanine utilization for central carbon metabolism. | Pancreatic cancer cells exhibit increased alanine uptake and anaplerosis to fuel the TCA cycle. | aacrjournals.orgnih.gov |
| Bacterial Pathogenesis | D-alanine incorporation into peptidoglycan. | D-alanine from the growth medium is incorporated into the bacterial cell wall. | nih.govresearchgate.net |
| Antibiotic Mechanism of Action | Inhibition of D-alanine metabolic enzymes by D-cycloserine. | D-cycloserine inhibits D-alanine-D-alanine ligase, a key enzyme in peptidoglycan synthesis. | scispace.com |
| Bacterial Stress Response | Adaptation of D-alanine metabolism to organic acid stress. | Robust D-alanine production helps bacteria tolerate acetate (B1210297) intoxication. | elifesciences.org |
Development of Engineered Biological Systems for D-Alanine Metabolic Engineering
The insights gained from D-ALANINE (2,3-13C2) tracing studies are not only valuable for understanding and combating disease but also for the rational design of engineered biological systems. Metabolic engineering aims to modify the metabolism of organisms, such as bacteria and yeast, to produce valuable chemicals, biofuels, and pharmaceuticals. vanderbilt.edu
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone of modern metabolic engineering, providing the detailed flux maps necessary to identify bottlenecks in production pathways and to devise strategies for redirecting metabolic flux towards a desired product. researchgate.netvanderbilt.edu By using D-ALANINE (2,3-13C2) and other labeled substrates, engineers can precisely quantify the effects of genetic modifications on cellular metabolism. shimadzu.com
For example, 13C-MFA can be used to identify targets for gene knockouts to eliminate the formation of unwanted byproducts. vanderbilt.edu Conversely, it can pinpoint enzymes that should be overexpressed to enhance flux through a desired pathway. This data-driven approach to metabolic engineering is far more efficient than traditional trial-and-error methods. vanderbilt.edu As our ability to model and analyze complex metabolic networks improves, the use of stable isotopes like D-ALANINE (2,3-13C2) will become even more integral to the design of next-generation cell factories.
The table below highlights the role of 13C tracing in metabolic engineering:
| Metabolic Engineering Goal | Application of 13C Tracing | Example | Key References |
| Increase Product Yield | Identify and eliminate pathways that compete for precursors. | 13C-MFA was used to identify genetic manipulations to increase fatty acid production in E. coli. | vanderbilt.edu |
| Eliminate Byproduct Formation | Trace the flow of carbon to unwanted byproducts. | 13C-MFA identified increased acetate production as a result of octanoic acid accumulation in E. coli cultures. | vanderbilt.edu |
| Discover Novel Metabolic Functions | Characterize the metabolism of non-model organisms. | 13C-MFA was used to explore the metabolism of Basfia succiniciproducens for bio-succinate production. | vanderbilt.edu |
| Optimize Host Cell Metabolism | Provide actionable information for identifying genetic and environmental targets. | ILEs and 13C flux analysis guide the rational engineering of microbial cell factories. | vanderbilt.edu |
Q & A
Q. How is D-alanine (2,3-13C₂) utilized in isotopic labeling for metabolic flux analysis?
Methodological Answer: D-Alanine (2,3-13C₂) is employed in metabolic flux studies to trace carbon pathways in bacterial or mammalian systems. For example, in glucose-alanine cycles, the dual ¹³C labeling allows precise tracking of alanine metabolism via NMR or LC-MS. Researchers can quantify isotopic enrichment in intermediates like pyruvate or TCA cycle metabolites to map flux distribution. Key steps include:
- Isotope Administration : Administer ¹³C-labeled D-alanine in vitro (e.g., cell cultures) or in vivo (e.g., animal models) under controlled conditions.
- Sample Preparation : Extract metabolites from plasma, urine, or tissues, ensuring minimal degradation.
- Analytical Techniques : Use LC-MS/MS or ¹³C-NMR to detect isotopic patterns and calculate fractional labeling .
Q. What analytical techniques are recommended for quantifying D-alanine (2,3-13C₂) in biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize a reverse-phase column (e.g., C18) with mobile phases (0.1% formic acid in water/acetonitrile) for chiral separation. Use MRM transitions specific to D-alanine (m/z 90→44) and its ¹³C₂ isotopologue (m/z 92→46) .
- Chiral Gas Chromatography (GC) : Derivatize samples with trifluoroacetic anhydride to enhance volatility. Pair with flame ionization detection (FID) or isotopic ratio MS for quantification .
- Nuclear Magnetic Resonance (NMR) : ¹³C-NMR at 125 MHz resolves the C2 and C3 positions, with isotopic enrichment calculated via peak integration .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed D-alanine toxicity and in vitro aminoacylation data?
Methodological Answer: Discrepancies arise when in vitro studies show tRNA aminoacylation with D-alanine (e.g., using editing-defective AlaRS mutants), while in vivo toxicity suggests rejection. To resolve:
- Enzyme Kinetics : Compare aminoacylation efficiency (kcat/KM) of L- vs. D-alanine using purified AlaRS. High D-alanine concentrations (e.g., 100 mM) may force non-physiological charging .
- Deacylation Assays : Test DTD (D-Tyr-tRNA deacylase) or AlaRS editing domains for D-Ala-tRNA hydrolysis. If no deacylation occurs, misincorporation in vivo is unlikely .
- In Vivo Validation : Use knock-out models (e.g., ΔDTD bacteria) to assess D-alanine incorporation into proteomes via pulse-chase experiments with ¹³C₂-labeled D-alanine .
Q. What methodological approaches are used to analyze the role of D-alanine racemase overexpression in bacterial antibiotic resistance?
Methodological Answer:
- Enzyme Activity Assays : Measure racemase-specific activity (μmol D-alanine formed/min/mg protein) in cell lysates using polarimetry or coupled assays with D-amino acid oxidase. Compare wild-type vs. overexpressing strains (e.g., M. smegmatis GPM14) .
- Inhibition Studies : Assess IC₅₀ of D-cycloserine (DCS) to confirm target specificity. Overexpression reduces DCS efficacy due to excess enzyme .
- Northern Blotting : Quantify alrA mRNA levels to correlate gene expression with resistance phenotypes .
- Structural Modeling : Use MODELLER or Rosetta to predict DCS binding in wild-type vs. mutant racemase, validating with molecular docking (e.g., GOLD scores) .
Q. How can fractional excretion (FE) of D-alanine be modeled to study renal clearance dynamics?
Methodological Answer:
-
Reference Selection : Avoid creatinine due to tubular secretion bias. Use D-asparagine or D-serine as inulin-like references for FE calculation:
-
Pharmacokinetic Modeling : Fit FE data to a two-compartment model to estimate Tmax (1.9 ± 0.56 h) and clearance rates (baseline: 16.8 mL/min; peak: 77.4 mL/min) .
-
Error Mitigation : Normalize urinary concentrations to osmolality to account for sample dilution variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
